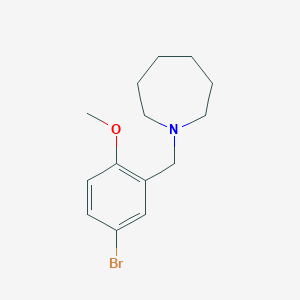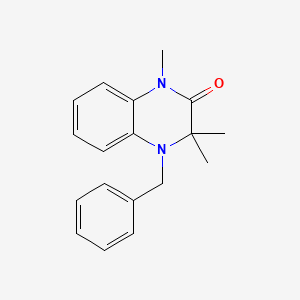
1-(5-bromo-2-methoxybenzyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(5-Bromo-2-methoxybenzyl)azepane often involves cyclization reactions and the introduction of functional groups under controlled conditions. For example, cyclisation of N-(m-methoxybenzyl)-N-tosyl-β-alanyl chloride with aluminium chloride can lead to the formation of related azepine structures, demonstrating the key role of cyclisation in constructing the azepine core. Bromination and dehydrobromination steps are commonly involved in further functionalization of the azepine ring (Macdonald & Proctor, 1970).
Molecular Structure Analysis
The molecular structure of azepine derivatives, including those similar to 1-(5-Bromo-2-methoxybenzyl)azepane, often features distinct conformational characteristics due to the seven-membered ring. Crystallographic studies can reveal the precise geometry, including bond lengths, angles, and conformational preferences, which are crucial for understanding the compound's reactivity and interaction with other molecules. For instance, azepine compounds can adopt boat conformations, and the dihedral angles between fused rings provide insights into the compound's three-dimensional shape (Shankar et al., 2014).
Propriétés
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-17-14-7-6-13(15)10-12(14)11-16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUASIYTBVCUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Bromo-2-methoxybenzyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethoxy-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5617678.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5617693.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B5617705.png)
![2-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol](/img/structure/B5617717.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617720.png)
![3-oxo-N-(2-phenylethyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5617728.png)
![N-cyclopentyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617742.png)
![1-(1-benzothien-2-ylcarbonyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5617747.png)
![5-{6-[3-(dimethylamino)propoxy]pyridin-3-yl}pyrazin-2-amine](/img/structure/B5617761.png)
![(1S*,5R*)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5617776.png)
![1-[6-(5-chloro-2-isopropoxyphenyl)pyridin-2-yl]ethanol](/img/structure/B5617784.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(2-pyridinyl)piperazine]](/img/structure/B5617789.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5617797.png)